molecular formula C10H14FNO3 B8304522 N,N-bis-(2-hydroxyethyl)-2-fluoro-4-hydroxyaniline

N,N-bis-(2-hydroxyethyl)-2-fluoro-4-hydroxyaniline

Cat. No.: B8304522
M. Wt: 215.22 g/mol
InChI Key: PJNLNDDJGBGQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis-(2-hydroxyethyl)-2-fluoro-4-hydroxyaniline is a useful research compound. Its molecular formula is C10H14FNO3 and its molecular weight is 215.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14FNO3

Molecular Weight

215.22 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-3-fluorophenol

InChI

InChI=1S/C10H14FNO3/c11-9-7-8(15)1-2-10(9)12(3-5-13)4-6-14/h1-2,7,13-15H,3-6H2

InChI Key

PJNLNDDJGBGQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-4-hydroxyaniline hydrochloride (3 g) in MeOH (50 mL) was treated with aqueous NaOH (0.74 g in 10 mL deionized water) and the resulting clear solution was concentrated to dryness to provide a residue of crude aniline free base. A 0° C. solution of the crude aniline residue in 1:1 AcOH/deionized water (32 mL) in a pressure tube was treated with liquid ethylene oxide condensed at −78° C. (7.8 g), the tube was sealed, and the reaction mixture allowed to warm up to RT. The reaction mixture was stirred at RT 48 h then cooled, evaporated to dryness and purified by silica gel chromatography (0-7% MeOH/DCM) to provide N,N-bis-(2-hydroxyethyl)-2-fluoro-4-hydroxyaniline (2 g) as a grey powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

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